1-(Benzyloxy)-4-iodobutane

Catalog No.
S1935901
CAS No.
50873-94-4
M.F
C11H15IO
M. Wt
290.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-4-iodobutane

CAS Number

50873-94-4

Product Name

1-(Benzyloxy)-4-iodobutane

IUPAC Name

4-iodobutoxymethylbenzene

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

InChI

InChI=1S/C11H15IO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

GTQXIWCYQNTNIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCI

Canonical SMILES

C1=CC=C(C=C1)COCCCCI

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are cell-surface proteins that play a crucial role in angiogenesis, the formation of new blood vessels. Tumors rely heavily on angiogenesis to obtain oxygen and nutrients for their growth. 1-(Benzyloxy)-4-iodobutane has been shown to bind to the extracellular domain of VEGFRs, potentially blocking their interaction with growth factors and hindering their signaling pathways. This could lead to the suppression of tumor angiogenesis [1].

Source: [1] Biosynth - 1-(Benzyloxy)-4-iodobutane

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The benzyl group present in 1-(Benzyloxy)-4-iodobutane might contribute to its activity by binding to Fibroblast Growth Factor Receptors (FGFR) 1 and 2. FGFR signaling is another pathway involved in tumor cell proliferation and survival. By targeting these receptors, 1-(Benzyloxy)-4-iodobutane may have the potential to inhibit the growth and survival of cancer cells [1].

Source: [1] Biosynth - 1-(Benzyloxy)-4-iodobutane

1-(Benzyloxy)-4-iodobutane is an organic compound with the molecular formula C₁₁H₁₅IO and a molecular weight of approximately 290.14 g/mol. It is characterized by the presence of a benzyloxy group attached to a butane chain, specifically at the 1-position, and an iodine atom at the 4-position of the butane backbone. This compound is identified by its CAS number 50873-94-4 and has been cataloged in various chemical databases, including PubChem .

As mentioned earlier, there is no documented information available on the specific mechanism of action of 1-(Benzyloxy)-4-iodobutane in any biological system.

Due to the lack of specific data, it is advisable to handle 1-(Benzyloxy)-4-iodobutane with caution, assuming the following potential hazards:

  • Organic solvent: Similar to many organic compounds, it may irritate skin and eyes upon contact.
  • Iodine derivative: The presence of iodine raises concerns about potential irritation or adverse effects on the thyroid gland with prolonged exposure [].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles in a nucleophilic substitution reaction, making it useful for synthesizing other organic compounds.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Reduction Reactions: The benzyloxy group can be reduced to yield corresponding alcohols or other derivatives.

These reactions are essential for the compound's utility in organic synthesis and medicinal chemistry.

Synthesis of 1-(Benzyloxy)-4-iodobutane typically involves several steps:

  • Formation of the Benzyloxy Group: The initial step may involve the alkylation of a suitable alcohol with benzyl halide to introduce the benzyloxy group.
  • Iodination: The introduction of iodine can be achieved through electrophilic aromatic substitution or by direct iodination of the butane chain using iodine monochloride or other iodinating agents.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

These methods highlight the versatility in synthesizing this compound for research and industrial applications .

1-(Benzyloxy)-4-iodobutane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its structural features may make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Material Science: It could be utilized in developing new materials with unique properties due to its functional groups.

Several compounds exhibit structural similarities to 1-(Benzyloxy)-4-iodobutane, including:

  • 1-(Benzyloxy)-4-bromobutane: Similar structure with bromine instead of iodine; may exhibit different reactivity profiles due to halogen differences.
  • 1-(Benzyloxy)-butane: Lacks the iodine substituent; simpler structure that may show different biological activities.
  • 1-(Benzyloxy)-3-iodobutane: Iodine positioned differently; this positional change can significantly alter chemical properties and reactivity.
Compound NameStructural FeaturesUnique Characteristics
1-(Benzyloxy)-4-bromobutaneBromine instead of iodineDifferent reactivity due to halogen nature
1-(Benzyloxy)-butaneNo halogen substituentSimpler structure; potentially less reactive
1-(Benzyloxy)-3-iodobutaneIodine at the 3-positionChanges in reactivity and potential uses

These comparisons underscore the uniqueness of 1-(Benzyloxy)-4-iodobutane while highlighting its potential versatility in various chemical applications.

XLogP3

3.6

Wikipedia

1-(Benzyloxy)-4-iodobutane

Dates

Modify: 2023-08-16

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